11-Aminoundecanoic acid
Description
Nomenclature and Chemical Structure within Research Paradigms
The compound is systematically named 11-aminoundecanoic acid according to IUPAC nomenclature. nih.gov It is also commonly referred to as 11-aminoundecylic acid. nih.gov The chemical formula for this compound is H₂N(CH₂)₁₀CO₂H. wikipedia.org Its structure features a terminal amino group (-NH₂) at one end of an eleven-carbon chain and a terminal carboxylic acid group (-COOH) at the other. This unique structure allows it to undergo polymerization, forming long polyamide chains. chemicalbook.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Chemical Formula | C₁₁H₂₃NO₂ wikipedia.orgnih.gov |
| Molar Mass | 201.31 g/mol wikipedia.orgnih.gov |
| Appearance | White crystalline solid or powder nih.gov |
| Melting Point | 188–191 °C (370–376 °F; 461–464 K) wikipedia.org |
| CAS Number | 2432-99-7 wikipedia.orgnih.gov |
Historical Perspectives on Discovery and Early Research Applications
The concept of Nylon-11, and by extension the importance of its monomer, this compound, was first conceived in 1938 by Joseph Zeltner, a research director at Thann & Mulhouse. wikipedia.orgeuroplas.com.vn This idea was inspired by the foundational work on polyamides by Wallace Carothers. wikipedia.orgwikipedia.org The first successful synthesis of this compound was achieved in 1940 by Michel Genas and Marcel Kastner, who were colleagues of Zeltner. wikipedia.orgeuroplas.com.vn They developed a process to convert 10-undecenoic acid, derived from castor oil, into the desired monomer. wikipedia.org
By 1944, Kastner had significantly improved the monomer synthesis process, leading to the filing of the first patents for Nylon-11 in 1947. wikipedia.orgeuroplas.com.vn The first Nylon-11 thread was created in 1950, and full-scale industrial production commenced in 1955 with the opening of a facility in Marseilles, France. wikipedia.orgeuroplas.com.vn Early research focused on the polymerization of this compound and the characterization of the resulting polyamide, Nylon-11. wikipedia.org The 1960s saw the diversification of Nylon-11 applications into the automotive and medical sectors, followed by its use in household goods and sports equipment in the 1970s. nylon-granules.comeuroplas.com.vn
Significance in Modern Chemical and Materials Science Research
The primary significance of this compound in modern research lies in its role as the key precursor to Nylon-11, a high-performance bioplastic. polymeradd.co.th Nylon-11 is valued for its excellent mechanical properties, thermal stability, and chemical resistance. polymeradd.co.th Unlike many other nylons derived from petroleum, Nylon-11 is produced from a renewable resource, castor oil, giving it a more favorable environmental profile. wikipedia.orgnylon-granules.com
Modern research continues to explore various facets of this compound and its polymer, Nylon-11. These areas of investigation include:
Alternative Synthesis Routes: While the established industrial process starts from castor oil, researchers are investigating alternative and potentially more efficient synthetic pathways to produce this compound. mdpi.com One such method involves a three-step reaction sequence from 12-oxododecanoic acid oxime. google.com
Polymer Blends and Composites: Research is ongoing to develop novel materials by blending Nylon-11 with other polymers or incorporating reinforcing agents to create composites with enhanced properties.
Biomedical Applications: Derivatives of this compound are being explored for potential use in drug delivery systems and as biomaterials for tissue engineering. polymeradd.co.thsolubilityofthings.com The biocompatibility of Nylon-11 also makes it suitable for medical applications like catheters and tubing. nylon-granules.comimmould.com
Advanced Coatings: The chemical structure of this compound makes its derivatives suitable for creating advanced, durable, and chemically resistant surface coatings. solubilityofthings.com
Corrosion Inhibition: Studies have shown that this compound can act as an effective corrosion inhibitor for carbon steel in acidic environments. researchgate.net
Organogelators: Research has demonstrated that N-acyl derivatives of this compound can function as effective gelling agents for both water and organic solvents. wikipedia.orgrsc.org
Table 2: Key Applications of Nylon-11 Derived from this compound
| Industry | Applications |
|---|---|
| Automotive | Fuel lines, flexible tubing, electrical connectors. wikipedia.orgpolymeradd.co.thimmould.com |
| Aerospace | Tubing, wire sheathing, lightweight components. wikipedia.orgnylon-granules.compolymeradd.co.th |
| Electronics | Cable and wire sheathing, electrical housings, connectors. wikipedia.orgpolymeradd.co.th |
| Textiles | Specialty textiles, industrial fibers, brush bristles, technical fabrics. wikipedia.orgpolymeradd.co.th |
| Sports Equipment | Soles of footwear, racket strings, shuttlecocks, ski layering. wikipedia.org |
| Medical | Catheters, medical tubing. nylon-granules.comimmould.com |
| Industrial | Coatings, adhesives, sealants, molding compounds, ropes, nets. polymeradd.co.th |
The ongoing research and diverse applications underscore the continued importance of this compound in advancing sustainable materials and innovative chemical technologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-aminoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |
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InChI Key |
GUOSQNAUYHMCRU-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CCCCCN)CCCCC(=O)O | |
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Molecular Formula |
C11H23NO2 | |
| Record name | 11-AMINOUNDECANOIC ACID | |
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Related CAS |
25587-80-8 | |
| Record name | 11-Aminoundecanoic acid homopolymer | |
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DSSTOX Substance ID |
DTXSID5020077 | |
| Record name | 11-Aminoundecanoic acid | |
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Molecular Weight |
201.31 g/mol | |
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Physical Description |
11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |
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| Record name | Undecanoic acid, 11-amino- | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
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CAS No. |
2432-99-7, 25035-04-5, 25587-80-8 | |
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| Record name | Aminoundecanoic acid | |
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| Record name | 11-Aminoundecanoic acid | |
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| Record name | Undecanoic acid, 11-amino-, homopolymer | |
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| Record name | 11-AMINOUNDECANOIC ACID | |
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| Record name | Undecanoic acid, 11-amino- | |
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| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |
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Melting Point |
374 to 378 °F (NTP, 1992) | |
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Synthesis Methodologies and Innovations
Bio-based and Sustainable Production Routes
The journey from a simple vegetable oil to a functional monomer for advanced polymers is a testament to chemical ingenuity. Castor oil, derived from the seeds of the Ricinus communis plant, serves as the fundamental building block for 11-aminoundecanoic acid. arkema.comtaylorandfrancis.com
Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, typically around 90%. taylorandfrancis.commdpi.com This fatty acid contains a hydroxyl group and a double bond, which are key functional features exploited in the synthesis of this compound. researchgate.net
The traditional and industrial production of this compound from castor oil involves a multi-step chemical process. mdpi.comwikipedia.org This pathway, while effective, is characterized by a series of distinct chemical transformations. intratec.us
Ricinoleic Acid-Derived Pathways
Multi-step Chemical Conversion from Castor Oil
Transesterification and Pyrolysis Processes
The initial step in the conversion process is the transesterification of castor oil with methanol (B129727). mdpi.comoecd.org This reaction breaks down the triglyceride structure of the oil to yield methyl ricinoleate (B1264116) and glycerol (B35011) as a co-product. intratec.usoecd.org The methyl ricinoleate is then subjected to a high-temperature pyrolysis, or cracking, step. mdpi.comprocurementresource.com This thermal decomposition breaks the carbon chain of methyl ricinoleate, producing two key smaller molecules: heptaldehyde and methyl 10-undecenoate. mdpi.comoecd.orgcolab.ws The pyrolysis is conducted under demanding conditions, with temperatures ranging from 450°C to 600°C. mdpi.comprocurementresource.com Research has aimed to optimize these steps; for instance, one study identified optimal conditions for methyl ricinoleate synthesis that could achieve a yield of 86.4%, while subsequent cracking at 550°C yielded 44.15% undecylenic acid. gychbjb.com Another study focusing on the thermal cracking of ricinoleic acid methyl ester (RAME) reported yields of 46.7 wt.% for methyl undecenoate and 27.3 wt.% for heptaldehyde at a reaction temperature of 550°C. colab.ws
| Process Step | Reactants | Products | Typical Conditions | Reference |
|---|---|---|---|---|
| Transesterification | Castor Oil, Methanol | Methyl Ricinoleate, Glycerol | Catalyst (e.g., Sodium Methoxide), 35°C, Vacuum | mdpi.comgychbjb.com |
| Pyrolysis (Cracking) | Methyl Ricinoleate | Methyl 10-undecenoate, Heptaldehyde | 450-600°C | mdpi.comprocurementresource.com |
| Hydrolysis | Methyl 10-undecenoate | 10-Undecenoic Acid | Aqueous conditions | intratec.usprocurementresource.com |
| Hydrobromination | 10-Undecenoic Acid, Hydrogen Bromide | 11-Bromoundecanoic Acid | Peroxide initiator (anti-Markovnikov addition) | procurementresource.comacs.org |
| Amination | 11-Bromoundecanoic Acid, Ammonia (B1221849) | This compound | Aqueous ammonia, gradual heating | mdpi.comjustia.com |
Hydrobromination and Amination Steps
Following pyrolysis, the resulting methyl 10-undecenoate is hydrolyzed to form 10-undecenoic acid. intratec.usprocurementresource.com The next crucial step is the hydrobromination of this acid. Hydrogen bromide is added across the terminal double bond of 10-undecenoic acid. mdpi.com This reaction is carried out in the presence of peroxides to ensure anti-Markovnikov addition, which selectively yields 11-bromoundecanoic acid. procurementresource.comacs.orggoogle.com In the final step, the bromine atom on 11-bromoundecanoic acid is replaced by an amino group through a reaction with ammonia. mdpi.comjustia.com This amination, or ammonolysis, step completes the synthesis, yielding the desired this compound. mdpi.comjustia.com
Challenges and Environmental Considerations of Traditional Methods
While the castor oil-based route is bio-derived, the traditional chemical process presents several challenges and environmental concerns. The pyrolysis stage is particularly notable for its harsh reaction conditions, requiring high temperatures and pressures that translate to significant energy consumption. mdpi.comutexas.edu The process relies on hazardous reagents such as hydrobromic acid and ammonia, as well as strong acids and bases, which pose handling risks and can contribute to environmental pollution if not managed properly. mdpi.comresearchgate.netsciepublish.com
In response to the challenges of the traditional chemical route, significant research has focused on developing more sustainable enzymatic and biocatalytic pathways. sciepublish.comrsc.org These methods aim to replace harsh chemical steps with enzyme-catalyzed reactions that operate under milder conditions, reducing energy consumption and avoiding the use of toxic reagents. rsc.org
A promising strategy involves the use of multi-enzyme cascades, where several enzymes work sequentially in a single reaction vessel to convert a substrate to a final product. rsc.orgacs.org Researchers have successfully engineered such a system to produce this compound directly from ricinoleic acid. One notable one-pot system utilized a sequence of enzymes including an alcohol dehydrogenase, a Baeyer–Villiger monooxygenase (BVMO), and an ω-transaminase. rsc.orgresearchgate.net
| Biocatalytic Strategy | Key Enzymes/System | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| One-Pot Multi-enzyme Cascade | MlADH, PpBVMO, ChnD, RpTA | Ricinoleic Acid | This compound | Achieved 232 mM product from 300 mM substrate after multilayer engineering. | rsc.orgacs.org |
| Engineered Whole-cell Biocatalyst | Engineered E. coli with BVMO and cofactor regeneration | Ricinoleic Acid | This compound | 640-fold increase in product concentration compared to the non-engineered system. | rsc.orgacs.org |
| Biocatalyst for Precursor Synthesis | Engineered E. coli | Ricinoleic Acid | ω-Hydroxyundec-9-enoic acid | Development of biocatalysts for key intermediates. | researchgate.net |
Through "multilayer engineering," which involves improving the stability and activity of bottleneck enzymes like BVMO, introducing cofactor regeneration systems, and optimizing reaction conditions, scientists have dramatically increased product yields. acs.org In one study, this approach led to the production of 232 mM of this compound from 300 mM of ricinoleic acid, a 640-fold improvement over the initial, non-engineered biocatalytic system. rsc.orgacs.org These biocatalytic routes represent a significant step towards a more environmentally benign and efficient production of this compound from renewable resources. sciepublish.comrsc.org
Enzymatic and Biocatalytic Approaches
Multienzyme Cascade Systems from Ricinoleic Acid
The conversion of ricinoleic acid into this compound is achieved through sophisticated multienzyme cascade reactions. acs.orgrsc.org These one-pot systems utilize a series of enzymes to catalyze sequential reactions, transforming the initial substrate through various intermediates to the final product. acs.orgsciepublish.com A notable example involves a cascade that successfully produced 232 mM of this compound from 300 mM of ricinoleic acid. acs.org This represents a remarkable 640-fold increase in production compared to non-engineered systems. acs.org
The enzymatic pathway typically involves an alcohol dehydrogenase (ADH), a Baeyer-Villiger monooxygenase (BVMO), another alcohol dehydrogenase (ChnD), an NAD(P)H flavin oxidoreductase (DrNFO), and a ω-transaminase (ω-TA). rsc.orgresearchgate.net Specifically, enzymes like MlADH from Micrococcus luteus, PpBVMO from Pseudomonas putida, ChnD, DrNFO from Deinococcus radiodurans, and RpTA from Ruegeria pomeroyi have been successfully integrated into these cascades. rsc.orgresearchgate.net The process begins with the conversion of ricinoleic acid to an ester intermediate, which is then further transformed in subsequent enzymatic steps. sciepublish.comrsc.org
| Enzyme Abbreviation | Enzyme Name | Source Organism | Role in Cascade |
| MlADH | Alcohol Dehydrogenase | Micrococcus luteus | Initial oxidation step |
| PpBVMO | Baeyer-Villiger Monooxygenase | Pseudomonas putida | Ester formation |
| ChnD | Alcohol Dehydrogenase | - | Oxidation of hydroxyl group |
| DrNFO | NAD(P)H Flavin Oxidoreductase | Deinococcus radiodurans | Cofactor regeneration |
| RpTA | ω-Transaminase | Ruegeria pomeroyi | Final amination step |
Cofactor Regeneration Strategies in Biocatalysis
A significant challenge in designing efficient biocatalytic cascades is the cost and stoichiometric requirement of cofactors, such as NAD(P)H. sciepublish.comacs.org To overcome this, cofactor regeneration systems are crucial. acs.orgsciepublish.com These systems recycle the oxidized or reduced forms of the cofactors, ensuring a continuous supply for the primary enzymatic reactions. rsc.orgacs.org
Whole-cell Biocatalyst Systems (e.g., E. coli)
To streamline the process and avoid cumbersome enzyme purification, whole-cell biocatalysts are widely employed. sciepublish.com Genetically engineered Escherichia coli is a common host for expressing the multiple enzymes required for the cascade reaction. acs.orgrsc.org This approach creates a self-contained "cellular factory" where the substrate can be converted to the final product. sciepublish.com
The use of E. coli whole-cell biocatalysts offers several advantages, including the ready availability of cofactors within the cellular environment and the protection of enzymes from the external environment. rsc.orgrsc.org Researchers have successfully engineered E. coli to co-express the entire enzymatic cascade for this compound synthesis. acs.orgrsc.org Further engineering efforts, such as improving the stability of bottleneck enzymes like Baeyer-Villiger monooxygenase (BVMO) and optimizing transport across the cell membrane, have led to significant improvements in product yields. acs.orgsciepublish.com
Advantages of Biocatalytic Synthesis (Mild Conditions, Environmental Friendliness, Regioselectivity)
Biocatalytic synthesis routes offer several distinct advantages over traditional chemical methods. rsc.org These processes typically occur under mild conditions, such as near-neutral pH and ambient temperatures, which reduces energy consumption and the formation of unwanted byproducts. rsc.org
The use of enzymes as catalysts makes the process environmentally friendly, avoiding the need for harsh chemicals, strong acids and bases, and heavy metal catalysts that are often used in conventional synthesis and can lead to environmental pollution. rsc.orgsciepublish.com Furthermore, enzymes exhibit high regioselectivity, meaning they can target specific functional groups on a molecule with high precision. rsc.org This selectivity minimizes the formation of isomers and other impurities, leading to a purer product and simplifying downstream purification processes. rsc.org
Oleic Acid-Derived Pathways
In addition to ricinoleic acid, oleic acid, another abundant fatty acid from renewable resources, serves as a starting material for the synthesis of polyamide precursors. mdpi.comuni-bayreuth.de Chemical pathways involving metathesis and hydroformylation have been developed to convert oleic acid into valuable monomers.
Metathesis Reactions
Metathesis reactions provide a powerful tool for the transformation of oleic acid. mdpi.comuni-bayreuth.de Cross-metathesis of oleic acid or its methyl ester with acrylonitrile (B1666552) is an elegant method to produce the precursor for this compound. mdpi.com This reaction effectively cleaves the double bond of oleic acid and introduces a nitrile group, which can subsequently be reduced to an amine.
Another approach involves the self-metathesis of oleic acid to generate long-chain dicarboxylic acids, which are also valuable polymer building blocks. uni-bayreuth.de For instance, the self-metathesis of 9-decenoic acid, derived from the ethenolysis of oleic acid, can yield 1,18-octadec-9-enedioic acid. uni-bayreuth.de These metathesis strategies offer a direct route to functionalized molecules from a readily available bio-based feedstock.
Hydroformylation and Nitrile Formation Cascades
Hydroformylation presents an alternative pathway for the functionalization of unsaturated fatty acids like oleic acid. mdpi.comresearchgate.net This reaction introduces a formyl (aldehyde) group at the double bond. researchgate.net The hydroformylation of oleic acid, followed by conversion of the resulting aldehyde to an aldoxime and subsequent dehydration, yields a nitrile-functionalized carboxylic acid. mdpi.com This nitrile can then be reduced to the corresponding amino acid.
This cascade of reactions, starting with hydroformylation, allows for the synthesis of various ω-amino acids. mdpi.com For example, this approach has been used to synthesize C7, C9, and C11 carboxylic acids with a terminal nitrile group. mdpi.com While effective, the hydroformylation step often requires a rhodium-based catalyst. mdpi.com
Other Renewable Feedstock Investigations (e.g., Lauric Acid)
Research into alternative renewable feedstocks aims to broaden the raw material base for polyamide monomers. biotechexpressmag.com Lauric acid, which can be extracted from palm oil, has been investigated as a precursor for ω-amino acids. rsc.org For instance, lauric acid has been successfully used to synthesize 12-aminododecanoic acid with a high conversion rate of 96% via a multienzyme cascade. rsc.org While this demonstrates the potential of lauric acid for producing long-chain amino acids, specific pathways for the direct conversion of lauric acid to this compound are part of broader research into leveraging different fatty acid structures available from various vegetable oils. rsc.org
Chemical Synthesis Routes
Conventional chemical synthesis provides established and scalable methods for producing 11-AUA and its derivatives.
A well-established industrial method for synthesizing 11-AUA starts from undecylenic acid, which is typically derived from castor oil. wikipedia.orgprocurementresource.comoecd.orgnih.gov This multi-step process involves the formation and subsequent amination of 11-bromoundecanoic acid. wikipedia.orgoecd.org
Hydrobromination: Undecylenic acid is dissolved in a non-polar solvent like toluene (B28343). In the presence of a radical initiator such as benzoyl peroxide, gaseous hydrogen bromide is added. This anti-Markovnikov addition reaction is highly exothermic and yields 11-bromoundecanoic acid. wikipedia.org
Ammonolysis: The 11-bromoundecanoic acid is then reacted with a large excess of aqueous ammonia. wikipedia.orgjustia.com The bromine atom is displaced by an amino group to form this compound. wikipedia.org The reaction is typically performed by mixing molten 11-bromoundecanoic acid with a cold aqueous ammonia solution and then gradually heating the mixture to drive the reaction to completion and remove excess ammonia. wikipedia.orgjustia.com
This route is a cornerstone of industrial production, with companies like Arkema utilizing it for large-scale manufacturing. wikipedia.orgoecd.org
The synthetic sequence involves:
Protection of the carboxylic acid: The carboxylic acid group of 11-hydroxyundecanoic acid is first protected, for example, as a benzyl (B1604629) ester.
Activation of the hydroxyl group: The terminal hydroxyl group is converted into a better leaving group, such as a tosylate. mdpi.com
Azide (B81097) Substitution: The tosyl group is displaced by an azide group using sodium azide in a solvent like DMF. mdpi.com This reaction forms the corresponding benzyl 11-azidoundecanoate. mdpi.com
Reduction/Deprotection: In the final step, both the azido (B1232118) group and the benzyl ester protecting group are simultaneously reduced and deprotected. mdpi.com This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding the final this compound product in high yield for this step (92%). mdpi.com
Table 2: Synthesis of 11-AUA from 11-Hydroxyundecanoic Acid
| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |
| 1 & 2 | 11-Hydroxyundecanoic Acid | Benzyl bromide, TsCl, Pyridine | Benzyl 11-(tosyloxy)undecanoate | 85% (for 2 steps) |
| 3 | Benzyl 11-(tosyloxy)undecanoate | Sodium Azide (NaN₃), DMF | Benzyl 11-azidoundecanoate | 67% |
| 4 | Benzyl 11-azidoundecanoate | H₂, 10% Pd/C, Methanol | This compound | 92% |
| Overall | 11-Hydroxyundecanoic Acid | This compound | 48% mdpi.com |
Alternative Chemical Preparations for N-alkylated Derivatives
Methods have been developed for the synthesis of N-alkylated derivatives of this compound. google.com One patented process describes a two-step method starting from 11-AUA or its esters. google.com This approach is designed to be simpler and more economical than previous methods, which involved reacting 11-bromoundecanoic acid with an N-alkylamine. google.com
The process involves:
Imine Formation: this compound (or its ester) is reacted with an aldehyde (e.g., heptanal) in a halogenated solvent, such as 2,2,2-trifluoroethanol (B45653), to form an imine. google.com
Reduction: The resulting imine is then reduced (hydrogenated) to form the desired N-alkyl-11-aminoundecanoic acid. google.com
This method can be followed by purification steps, which may include conversion to a salt (like hydrochloride) and subsequent neutralization. google.com
Process Intensification and Scale-up Considerations
The industrial production of this compound, particularly via the ammonolysis of 11-bromoundecanoic acid, has been subject to process intensification studies to improve efficiency and reduce reaction times for large-scale manufacturing. justia.comgoogle.com A key challenge in the ammonolysis step is balancing the reaction rate with the formation of impurities, such as 11-hydroxyundecanoic acid and aminodiundecanoic acid. justia.com
Optimization of Reaction Conditions for Industrial Production
The synthesis begins with crude castor oil, which is primarily composed of triglycerides of ricinoleic acid (around 80-90%). wikipedia.org The key stages and their optimized conditions are detailed below:
Transesterification of Castor Oil: Crude castor oil is first transesterified with methanol to produce methyl ricinoleate. This reaction is typically catalyzed by a basic catalyst like sodium methoxide. Optimal conditions include a reaction temperature of 80°C for approximately one hour, which leads to a quantitative conversion. wikipedia.org The glycerol by-product separates and is removed. wikipedia.org
Pyrolysis of Methyl Ricinoleate: The purified methyl ricinoleate undergoes thermal cracking, or pyrolysis, to yield methyl undecenoate and heptanal. oecd.orgprocurementresource.com This high-temperature process is a crucial step, with temperatures ranging from 400°C to 575°C. wikipedia.org In some variations, the pyrolysis is carried out at 450-500°C. procurementresource.com The reaction is often performed with the injection of hot steam (around 600°C) and has a short residence time of about 10 seconds in the cracking furnace. wikipedia.org
Hydrolysis of Methyl Undecenoate: The resulting methyl undecenoate is hydrolyzed to form 10-undecenoic acid. This step is generally achieved by treatment with sodium hydroxide (B78521) at 25°C for 30 minutes, resulting in a quantitative yield. wikipedia.org
Hydrobromination of 10-Undecenoic Acid: The 10-undecenoic acid is converted to 11-bromoundecanoic acid via an anti-Markovnikov addition of hydrogen bromide. The reaction is carried out in a solvent like toluene in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile. wikipedia.orgpatsnap.com To maximize the yield of the desired 11-bromo isomer and minimize the formation of the 10-bromo byproduct, the reaction temperature is controlled, typically between 10°C and 30°C, and can be cooled to as low as 0°C. wikipedia.orggoogle.com The molar ratio of 10-undecenoic acid to hydrogen bromide is also optimized, generally in the range of 1:1.01 to 1:1.20. google.com
Amination of 11-Bromoundecanoic Acid: The final step is the conversion of 11-bromoundecanoic acid to this compound. This is achieved through reaction with ammonia. oecd.org Industrial methods often use a large excess of a 40% aqueous ammonia solution at a controlled temperature of 30°C. wikipedia.org Innovations in this step include the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which can accelerate the reaction. google.com When using a phase-transfer catalyst, the reaction temperature is typically maintained between 24°C and 32°C, with reaction times ranging from 24 to 40 hours. google.com
The table below summarizes the optimized reaction conditions for the key steps in the industrial production of this compound.
| Reaction Step | Reactants | Catalyst/Initiator | Temperature | Key Parameters | Yield |
|---|---|---|---|---|---|
| Transesterification | Castor Oil, Methanol | Sodium Methoxide | 80°C | 1 hour reaction time | Quantitative wikipedia.org |
| Pyrolysis | Methyl Ricinoleate | None (Thermal) | 400-575°C | Steam-assisted (600°C), ~10s residence time | High selectivity wikipedia.org |
| Hydrolysis | Methyl Undecenoate, Sodium Hydroxide | None | 25°C | 30 min reaction time | Quantitative wikipedia.org |
| Hydrobromination | 10-Undecenoic Acid, Hydrogen Bromide | Benzoyl Peroxide / AIBN | 0-30°C | Anti-Markovnikov addition, Toluene solvent | ~95% wikipedia.org |
| Amination | 11-Bromoundecanoic Acid, Aqueous Ammonia | Phase-transfer catalyst (optional) | 24-32°C | Excess ammonia, 24-40 hours reaction time | Product yield (overall from 10-undecenoic acid) up to 92.6% google.com |
Cost-effectiveness and Economic Analysis of Production
The economic viability of this compound production is heavily dependent on a range of factors, from raw material costs to the capital and operational expenditures of the manufacturing plant. intratec.usintratec.us Detailed techno-economic analyses provide in-depth breakdowns of these costs, which are crucial for investment decisions and assessing market competitiveness. procurementresource.com
Raw Material Costs: The primary feedstock for this compound is castor oil, a renewable resource. Consequently, the price and availability of castor oil are major determinants of the final product's cost. procurementresource.com As a bio-based chemical, its production is part of a growing trend towards using renewable feedstocks, though it faces competition and cost pressures from fossil-based alternatives. ieabioenergy.com
Capital and Operating Expenses (CAPEX & OPEX): The production process involves significant capital investment (CAPEX) for the construction of a specialized chemical plant. intratec.us This includes costs for reactors, distillation columns, and purification equipment, as well as infrastructure for the site. intratec.usprocurementresource.com Operating expenses (OPEX) are ongoing costs and can be divided into variable and fixed costs. intratec.us
Variable Costs: These costs fluctuate with production volume and include the procurement of raw materials (castor oil, methanol, hydrogen bromide, ammonia) and utilities. intratec.usprocurementresource.com Energy consumption is a particularly significant variable cost, especially for the high-temperature pyrolysis step.
Fixed Costs: These are consistent regardless of production levels and include labor, maintenance, insurance, and property taxes. intratec.usprocurementresource.com
The following table outlines the major components contributing to the production cost of this compound.
| Cost Category | Key Components | Description |
|---|---|---|
| Capital Investment (CAPEX) | ISBL (Inside Battery Limits) | Cost of core processing equipment like reactors, furnaces, and separation units. intratec.us |
| OSBL (Outside Battery Limits) & Infrastructure | Includes utilities, storage tanks, site development, and buildings. intratec.us | |
| Operating Expenses (OPEX) - Variable | Raw Materials | Primarily the cost of castor oil, but also includes methanol, hydrogen bromide, ammonia, and catalysts. procurementresource.com |
| Utilities | Energy for heating (especially pyrolysis), cooling, and electricity for equipment. procurementresource.com | |
| Operating Expenses (OPEX) - Fixed | Labor & Maintenance | Wages for operating personnel and routine/preventative maintenance costs. procurementresource.com |
| Overhead & Other | Includes plant overhead, property taxes, insurance, and administrative costs. procurementresource.com |
Polymer Science and Materials Research
Polymerization Mechanisms and Kinetics
The transformation of the 11-aminoundecanoic acid monomer into high-performance polymers is a cornerstone of its industrial and scientific importance. This process is governed by specific mechanisms and kinetic factors that determine the final properties of the material.
Polycondensation of this compound to Polyamide 11 (Nylon 11)
Polyamide 11, commonly known as Nylon 11, is a bioplastic produced through the self-polycondensation of this compound. rsc.org This step-growth polymerization involves the reaction between the amine group (-NH₂) of one monomer and the carboxylic acid group (-COOH) of another. Each reaction forms a peptide (amide) bond and releases a molecule of water. researchgate.net To achieve a high molecular weight polymer, which is essential for desirable material properties, the reaction must proceed to a very high conversion rate. wikipedia.org
The primary industrial method for producing Polyamide 11 is melt polycondensation. researchgate.net In this process, the solid this compound monomer is heated to a temperature above its melting point (typically around 210-220°C) to create a molten reactant phase. researchgate.netdtic.mil The polymerization proceeds in the melt, and the continuous removal of the water byproduct is crucial to drive the reaction equilibrium towards the formation of long polymer chains. researchgate.net This is often achieved by applying a vacuum during the later stages of the reaction. dtic.mil The process can be performed in seated tubes under vacuum or in specialized reactors designed for continuous operation. dtic.mil
To achieve even higher molecular weights than what is typically feasible through melt polycondensation alone, a process known as solid-state post-condensation (SSPC) is employed. researchgate.net This technique involves taking the prepolymer, usually in the form of chips or powder from the melt process, and heating it in an inert atmosphere (like nitrogen) to a temperature that is below its melting point but above its glass transition temperature. researchgate.netgoogle.com
In this solid state, the polymer chains still possess enough mobility for the terminal functional groups to react. The water byproduct diffuses out of the solid particles and is carried away by the inert gas flow. researchgate.net This process avoids issues associated with high melt viscosity and thermal degradation that can occur during prolonged melt polymerization, allowing for a significant increase in the polymer's molecular weight. ethernet.edu.et The SSPC process can be optimized by controlling the temperature and the dew point of the inert gas atmosphere; for instance, using a gas with a higher dew point initially, followed by a gas with a lower dew point, can shorten the required production time. google.com
The purity of the this compound monomer is critical in step-growth polymerization. The presence of impurities, particularly monofunctional species that have only one reactive group, can act as chain stoppers. wikipedia.orgnumberanalytics.com These impurities react with a growing polymer chain, capping it with a non-reactive end and thus preventing further polymerization and limiting the final molecular weight. wikipedia.org
A precisely controlled stoichiometric balance between reactive groups is necessary to achieve high molecular weight polymers. Any impurity that disrupts this balance can significantly lower the molecular weight of the resulting Polyamide 11. wikipedia.org Therefore, the synthesis and purification of this compound to remove any residual reactants or byproducts is a vital prerequisite for producing high-quality, high-performance Nylon 11. d-nb.info
Solid-State Post Condensation
Copolymerization Strategies
To tailor the properties of polyamides for specific applications, this compound can be copolymerized with other monomers. This strategy allows for the creation of new materials that combine the desirable characteristics of different polymer classes.
A significant area of research involves the copolymerization of this compound with ε-caprolactone to synthesize biodegradable poly(ester amide)s (PEAs). These copolymers integrate the desirable mechanical and thermal properties of polyamides with the biodegradability conferred by the ester linkages from polycaprolactone. expresspolymlett.commdpi.com
The synthesis is typically carried out via melt polycondensation. expresspolymlett.com The properties of the resulting PEA copolymers are highly dependent on the relative molar content of the two monomers. For instance, increasing the content of ε-caprolactone can enhance the solubility of the copolymer in certain solvents like chloroform. researchgate.net Studies have shown that the incorporation of this compound into a polyester (B1180765) backbone can improve thermal stability, as the amide bond is generally more thermally stable than the ester bond. expresspolymlett.com The hydrolytic degradation rate of these copolymers can also be tuned; the rate tends to decrease as the content of the more hydrolytically stable aminoundecanoic acid units increases. acs.org
Table 1: Influence of Monomer Feed Ratio on Poly(ester amide) Copolymer Properties This table compiles representative data on how the initial ratio of this compound (AU) to a co-monomer like Lactic Acid (LA) or ε-caprolactone (CL) can affect the thermal properties of the resulting polymer.
Table 2: List of Chemical Compounds
Poly(amide imide)s with Diimide Diacid Monomers
Research has been conducted into the synthesis of bio-based poly(amide imide)s (PAIs) using this compound as a foundational component. ingentaconnect.comresearcher.liferesearchgate.netingentaconnect.comsciprofiles.com In this process, diimide diacid (DIDA) monomers are first prepared. ingentaconnect.comresearcher.lifesciprofiles.com This involves a dehydration cyclization reaction between this compound and various aromatic dianhydrides, such as pyromellitic dianhydride, 3,3′,4,4′-biphenyl tetracarboxylic dianhydride, and 4,4′-diphenyl ether tetracarboxylic dianhydride. ingentaconnect.comingentaconnect.com These DIDA monomers, which feature different rigid groups (phenyl, biphenyl (B1667301), and diphenyl ether) situated between two imide rings, are then polymerized with a diamine, like 1,10-diaminodecane, to produce the final PAIs. ingentaconnect.comresearcher.lifeingentaconnect.comsciprofiles.com The polymerization is typically carried out using an environmentally friendly and cost-effective two-step method. ingentaconnect.comresearcher.liferesearchgate.netingentaconnect.com
The resulting bio-based PAIs exhibit high thermal stability, with initial thermal decomposition temperatures exceeding 400°C. ingentaconnect.comresearcher.lifeingentaconnect.comsciprofiles.com The structure of the rigid group within the DIDA monomer has a significant impact on the polymer's properties. ingentaconnect.comresearcher.lifeingentaconnect.comsciprofiles.com For instance, changing the rigid group from a phenyl to a diphenyl ether group leads to a decrease in the glass transition temperature (Tg) from 54.7°C to 42.4°C and a reduction in tensile strength from 62.4 MPa to 49.5 MPa. researcher.lifeingentaconnect.comsciprofiles.com Conversely, this structural change increases the elongation at break from 3.7% to 6.8%. researcher.lifeingentaconnect.comsciprofiles.com Furthermore, the nature of the rigid group influences the polymer's crystallinity; the PAI with a phenyl group is semicrystalline, whereas those with biphenyl or diphenyl ether groups are amorphous. ingentaconnect.comresearcher.lifeingentaconnect.comsciprofiles.com This demonstrates that the properties of these PAIs can be effectively regulated by modifying the structure of the rigid group between the imide rings. ingentaconnect.comresearcher.lifeingentaconnect.com
| Rigid Group | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break | Crystallinity |
|---|---|---|---|---|
| Phenyl | 54.7°C | 62.4 MPa | 3.7% | Semicrystalline |
| Biphenyl | - | - | - | Amorphous |
| Diphenyl Ether | 42.4°C | 49.5 MPa | 6.8% | Amorphous |
Copolyamides with N-alkyl-11-aminoundecanoic acids
Copolyamides can be prepared from Polyamide 11 (PA11) and an N-alkyl-11-aminoundecanoic acid, such as N-heptyl-11-aminoundecanoic acid. google.com These are known as internally plasticized copolyamides. google.com They possess a combination of flexibility and transparency, along with excellent electrical properties that are not dependent on humidity. google.com A known synthesis method for these N-alkylated derivatives involves a two-step process: first, the formation of an imine through the reaction of an aldehyde (like heptanal) with this compound, followed by the hydrogenation (reduction) of the imine to create the target secondary amine. google.com The polycondensation of this N-alkylated amino acid with standard this compound results in the final copolyamide. google.com
Polymerization with Azacyclotridecan-2-one
This compound can be copolymerized with other monomers to modify the properties of the resulting polymer. One such comonomer is azacyclotridecan-2-one, also known as laurolactam (B145868). fda.gov The introduction of a comonomer like laurolactam into the polyamide chain disrupts the regularity of the polymer structure. This can influence crystallinity and lower the melting temperature, which can be advantageous for processing. For example, copolymerizing a high-melting-point polyamide with a flexible long-chain aliphatic comonomer can improve the ductility and flexibility of the final material. The Food and Contact Substance Notification inventory lists a copolymer of this compound and azacyclotridecan-2-one, confirming its application.
Free Radical Polymerization of Derivatives (e.g., N-methacryloyl-11-aminoundecanoic acid)
Derivatives of this compound can be synthesized to undergo different types of polymerization. A notable example is N-methacryloyl-11-aminoundecanoic acid, which is designed for free radical polymerization. acs.orgtandfonline.com This relatively hydrophobic monomer can be incorporated as a guest into the cavity of a β-cyclodextrin (β-CD) host, forming a water-soluble pseudorotaxane complex. acs.orgresearchgate.net This complex can then be polymerized radically in an aqueous medium using a water-soluble azoinitiator. acs.orgresearchgate.net
The resulting polymer, poly(N-methacryloyl-11-aminoundecanoic acid), is insoluble in water due to the nearly complete unthreading of the cyclodextrin (B1172386) host during the polymerization process. acs.orgresearchgate.net Research has shown that this precipitation polymerization in water occurs much more rapidly and results in a higher molecular weight polymer compared to the polymerization of the uncomplexed monomer in a homogeneous organic solvent mixture under similar conditions. acs.org This method allows for the synthesis of the polymer in an aqueous system without the need for organic solvents. acs.org
| Polymerization System | Monomer Form | Solvent | Relative Speed | Resulting Molecular Weight |
|---|---|---|---|---|
| Precipitation Polymerization | β-CD Pseudorotaxane Complex | Water | Much Faster | Higher (e.g., Mn > 200 kg/mol) |
| Homogeneous Solution Polymerization | Uncomplexed Monomer | DMSO/Water | Slower | Lower (e.g., Mn < 200 kg/mol) |
Ring-opening Polymerization of Derived Lactams
Polyamide 11 is commercially produced through the self-polycondensation of this compound, not through the ring-opening polymerization (ROP) of a lactam. rsc.orgmdpi.com The monomer's structure, an amino acid, lends itself directly to step-growth polymerization where amide links are formed with the release of water. researchgate.netresearchgate.net
However, the ring-opening polymerization of lactams is a major industrial route for producing other polyamides, notably Polyamide 12 (PA12). rsc.orgnih.gov PA12 is synthesized from laurolactam (also known as dodecalactam), the 12-membered ring lactam derived from 12-aminododecanoic acid. rsc.orgtaylorandfrancis.com The ROP of laurolactam can be initiated hydrolytically, where water first opens the lactam ring to form the linear amino acid, which then participates in subsequent polycondensation and polyaddition reactions. cetjournal.it Anionic ROP is also a common method, using strong bases as initiators to achieve high molecular weights and quantitative conversion. google.com Unlike the equilibrium-driven polymerization of caprolactam to form Polyamide 6, the polymerization of laurolactam is essentially non-equilibrium, leading to an almost quantitative yield of polymer. taylorandfrancis.com
Structure-Property Relationships in Polyamides Derived from this compound
Impact of Chain Length on Polymer Properties
The properties of polyamides are strongly influenced by the length of the aliphatic chain between the amide functional groups. acs.org Polyamide 11, derived from this compound, is considered a long-chain aliphatic polyamide. d-nb.info This long -(CH₂)₁₀- segment results in a lower density of amide groups and, consequently, reduced hydrogen bonding between polymer chains compared to short-chain polyamides like Polyamide 6 or Polyamide 6,6. rsc.orgd-nb.info
This structural characteristic imparts several key properties to Polyamide 11. rsc.org The reduced hydrogen bonding leads to lower moisture absorption, which in turn provides high dimensional stability in environments with varying humidity and enhances chemical resistance. rsc.orgd-nb.info It also results in a lower melting point and greater flexibility compared to short-chain nylons. rsc.orgd-nb.info These properties make Polyamide 11 suitable for demanding applications such as automotive fuel lines, flexible pipes, and electrical cable sheathing. acs.org The relationship between monomer chain length and melting point was a subject of detailed study even in the early pioneering work on polyamides. acs.org
Influence of Polymerization Conditions on Molecular Weight and Crystallinity
The final properties of Polyamide 11 (Nylon 11) are intrinsically linked to its molecular weight and degree of crystallinity, both of which are heavily influenced by the conditions during the polymerization of this compound. The polymerization is typically a polycondensation reaction, which can be manipulated to achieve desired material characteristics.
Melt polymerization is a common method for synthesizing PA 11, generally occurring at temperatures around 220°C, during which water is removed to drive the reaction forward. However, to achieve higher molecular weights, a subsequent process known as solid-state post-condensation (SSPC) or solid-state polymerization (SSP) is often employed. This process involves heating the polymer powder or pellets to a temperature above its glass transition temperature but below its melting point. Studies on other polyamides have shown that SSP can be diffusion-limited, and the rate of reaction can surprisingly increase with a higher starting molecular weight. mercurychemical.com For instance, research on commercial Nylon 11 samples demonstrated a significant increase in number-average molecular weight (Mn) from 14,900 to between 35,000 and 43,000 after solid-state postpolymerization. latem.com
Table 1: Influence of Polymerization and Processing Conditions on Nylon 11 Properties
| Parameter | Condition | Effect on Molecular Weight | Effect on Crystallinity | Citation |
| Polymerization Method | Solid-State Post-Polymerization (SSPP) | Significant increase | Can increase and perfect crystalline structure | latem.com |
| Temperature | Higher Annealing Temperature | No direct effect on MW post-synthesis | Increases degree of crystallinity (up to a point), crystalline thickness, and long period | chempoint.comnylon-granules.com |
| Higher Melt Temperature (>195°C) | No significant effect | No significant variation in overall crystallinity, but can improve wear resistance | wikipedia.org | |
| Time | Longer Reaction Time (Polymerization) | Increases molecular weight | N/A | europlas.com.vn |
| Catalysts | Use of catalysts | Can promote higher molecular weight and increase reaction rate | Can influence crystallization kinetics | europlas.com.vnacs.org |
| Cooling Rate | Slow Cooling | N/A | Favors formation of larger, more stable crystalline structures (e.g., α-phase) | wikipedia.org |
| Rapid Quenching | N/A | Results in a more amorphous structure or pseudohexagonal phase | wikipedia.orgwrightcoating.com | |
| Additives | Nucleating Agents (e.g., silica) | N/A | Can increase crystallization rate and degree of crystallinity (up to ~46%) | wikipedia.org |
Tailoring Mechanical, Thermal, and Chemical Resistance Properties
The mechanical, thermal, and chemical resistance properties of Nylon 11 can be precisely tailored by controlling its molecular structure and morphology, primarily its crystallinity. High crystallinity in polyamides is directly linked to enhanced tensile strength, rigidity, and thermal resistance, making them suitable for demanding engineering applications. wikipedia.org
Nylon 11's chemical resistance is one of its most valued attributes, stemming from its long hydrocarbon chain (eleven carbon atoms) which results in a lower concentration of amide groups compared to other common nylons like Nylon 6 or Nylon 6,6. mercurychemical.comnycoa.com This lower amide density leads to significantly lower moisture absorption. wikipedia.orgnycoa.com Consequently, Nylon 11 exhibits excellent dimensional stability and maintains its properties in wet or humid environments, where other nylons might swell or lose mechanical strength. wikipedia.orgimmould.com It is resistant to a wide range of chemicals, including hydrocarbons, oils, greases, salts, and bases. latem.comeuroplas.com.vnsolaxis.ca This inherent chemical resistance can be further leveraged by ensuring a high degree of crystallinity through controlled processing.
Enhancement of Flexibility and Dimensional Stability
While Nylon 11 is known for its toughness, its flexibility can be enhanced for specific applications. This is often achieved through the use of plasticizers, which are additives that increase the plasticity or fluidity of a material. For polyamides, sulfonamides are a common class of plasticizers. lanxess.com The addition of glycerol (B35011) has also been shown to enhance the flexibility of Nylon 11 films. acs.org Compounding with special additives can produce "super soft" grades of Nylon 11 tubing that are significantly more flexible than standard nylon while retaining excellent resistance to chemicals, moisture, and abrasion. freelin-wade.com
Dimensional stability is a key strength of Nylon 11, largely due to its exceptionally low moisture absorption compared to other polyamides. wikipedia.orgnycoa.com It experiences minimal changes in length or weight even after prolonged submersion in water. wikipedia.org This characteristic ensures that components made from Nylon 11 maintain their shape and tolerances under varying humidity conditions. mercurychemical.commadearia.com For applications requiring even greater rigidity and stability, particularly under load and at elevated temperatures, Nylon 11 can be reinforced with fillers like glass fibers or carbon fibers. madearia.commatweb.com Adding glass fiber, for instance, significantly alters the material's physical properties and reduces shrinkage, further improving dimensional stability. madearia.com The isotropic nature of some specially processed Nylon 11, where mechanical properties are similar in all directions, also contributes to its excellent dimensional stability in finished parts. solaxis.ca
Advanced Materials Applications
The unique combination of properties derived from this compound makes its polymer, Nylon 11, a preferred material for a wide array of advanced applications.
Engineering Plastics and Specialty Materials
Nylon 11 is a high-performance engineering thermoplastic valued for its durability, flexibility, and resistance to impact and chemicals. immould.com In the automotive industry, it is used for functional parts like fuel lines, air brake tubing, hydraulic hoses, and connectors, where its resistance to fuels, oils, and corrosion is critical. nylon-granules.comimmould.com Its lightweight nature contributes to vehicle efficiency. immould.com In the oil and gas sector, Nylon 11 is used for umbilical hoses and flexible, corrosion-resistant pipelines, including those used in deep-sea applications, due to its ability to withstand harsh chemicals and extreme environmental pressures. wikipedia.orgimmould.com Other applications include electrical connectors, cable sheathing, and components for aerospace, pneumatics, and medical devices like catheters. latem.comnylon-granules.comwikipedia.org When reinforced with carbon fiber, it is used for high-impact sports equipment and in racing applications. matweb.com
Fibers and Textiles
In fiber form, Nylon 11 is utilized in a variety of textile applications. Its properties make it suitable for products such as brush bristles, lingerie, and technical fabrics. wikipedia.orgmfa.org It is also used to create filters and woven fabrics. wikipedia.org A significant area of research is the development of piezoelectric Nylon 11 fibers. researchgate.net When processed to form a specific polar crystalline phase, these fibers can generate an electrical charge in response to mechanical stress. wikipedia.orgresearchgate.net This has opened the door to creating "smart textiles" for applications in wearable electronics, health monitoring, and energy harvesting from motion. researchgate.net
Coatings, Adhesives, and Sealants
Nylon 11 is widely used to create protective powder coatings for metal substrates like steel and aluminum. wrightcoating.com These coatings are applied via methods such as electrostatic spray or in a fluidized bed. wrightcoating.com The resulting finish provides excellent protection against corrosion, abrasion, impact, and UV exposure. latem.comwrightcoating.com Due to its chemical resistance and durability, it is used to coat automotive parts, industrial components like rollers and pulleys, wire products such as dishwasher racks, and architectural elements like railings. latem.comwrightcoating.comadvancedcoatingtechnology.com The coating also provides noise and vibration reduction, eliminating squeaks and rattles in automotive applications. latem.comwrightcoating.com In adhesive applications, while Nylon 11 itself can be used in some hot-melt adhesive formulations, it is more commonly a substrate that requires specialized adhesives for bonding. lanxess.comeng-tips.com Two-part polyurethane and certain cyanoacrylate adhesives are often recommended for bonding Nylon 11 parts. eng-tips.compermabond.com
The monomer this compound is the fundamental building block for the high-performance bioplastic Polyamide 11 (PA 11), also known as Nylon 11. wikipedia.orglatem.comtrans-acc.com The polymerization of this acid leads to a versatile and durable thermoplastic with a wide array of applications in materials science, stemming from its unique combination of mechanical strength, chemical resistance, and thermal stability. europlas.com.vnpolymeradd.co.thnylon-granules.com
4 Automotive and Aeronautical Components
Polyamide 11, derived from this compound, is extensively utilized in the automotive and aerospace industries for its lightweight yet robust characteristics. immould.comformlabs.comnylon-granules.com Its use allows for the manufacturing of components that reduce vehicle and aircraft weight, contributing to improved fuel efficiency without sacrificing performance or safety. immould.com
Key applications include:
Fuel and Brake Lines: Nylon 11 is used for monowall and multilayer fuel lines, pneumatic brake lines, and hydraulic hoses. nylon-granules.comadvancedcoatingtechnology.comimmould.comoecd.org Its excellent resistance to chemical corrosion from fuels, oils, and hydraulic fluids, combined with its flexibility and high burst strength over a wide temperature range, makes it an ideal material for these critical components. nylon-granules.comnylon-granules.comadvancedcoatingtechnology.com
Connectors and Clips: In both automotive and aerospace sectors, it is used for quick connectors, electrical connectors, and various clips. trans-acc.comadvancedcoatingtechnology.comlatem.com Its properties as an electrical insulator and its ability to withstand mechanical stress are crucial for these applications. immould.com
Interior and Exterior Components: The material is found in automotive interior components, engine covers, and external fender structures. immould.comfictiv.com In aerospace, it is used for lightweight components requiring resilience to temperature and stress, including wings, fuselages, and tails. europlas.com.vnnylon-granules.com Its durability, impact resistance, and resistance to UV radiation and weathering contribute to the longevity of these parts. wikipedia.orgimmould.comlatem.com Carbon fiber-reinforced Nylon 11 (Nylon 11 CF) is particularly valued for its exceptional strength-to-weight ratio in high-performance automotive and aerospace applications. formlabs.com
The selection of Nylon 11 for these demanding environments is based on a combination of its inherent properties.
| Property | Description | Relevance | Source |
|---|---|---|---|
| Chemical Resistance | Resistant to oils, greases, fuels, solvents, and hydraulic fluids. | Prevents degradation of components like fuel lines and hoses. | nylon-granules.comnylon-granules.comlatem.com |
| Impact Resistance | Demonstrates exceptional impact resistance, even at low temperatures. | Enhances durability and safety of components subjected to mechanical stress. | advancedcoatingtechnology.comlatem.comzeusinc.com |
| Lightweight | Low density (approx. 1.04 g/cm³). | Contributes to vehicle weight reduction and improved fuel economy. | immould.com |
| Thermal Stability | Can withstand continuous temperatures up to 150°C. | Suitable for under-the-hood applications and components near engines. | europlas.com.vnnylon-granules.com |
| Low Moisture Absorption | Absorbs minimal moisture compared to other polyamides like Nylon 6 and Nylon 66. | Ensures dimensional stability and consistent mechanical properties in humid conditions. | wikipedia.orgnylon-granules.comzeusinc.com |
5 Electrical Cable and Optical Fibre Sheathing
The polymer derived from this compound, Nylon 11, serves as a critical material for the protective sheathing of electrical cables and optical fibres. trans-acc.comeuroplas.com.vnoecd.org Its function is to shield the sensitive cores from mechanical damage, environmental exposure, and electrical interference.
Nylon 11 is specified for these applications due to its combination of dielectric strength, high abrasion resistance, and flexibility. europlas.com.vnzeusinc.comlookpolymers.com It can be processed to form very thin, yet durable, coatings. lookpolymers.com In the electronics industry, its resistance to electric arcs and electrolytic corrosion is essential for enhancing the reliability and lifespan of wire and cable insulation. immould.com For submarine optical cables, Nylon 11 coatings are used to protect the fibers and reduce signal loss during transmission, ensuring the integrity of underwater data transfer. immould.com
Several grades of Nylon 11 are specifically designed for cable coating, featuring properties optimized for this purpose. ulprospector.com
| Property | Significance in Application | Source |
|---|---|---|
| Electrical Insulation | Prevents short circuits and ensures signal integrity. | immould.comzeusinc.com |
| Abrasion Resistance | Protects cables from physical wear and tear during installation and use. | europlas.com.vnzeusinc.com |
| Chemical Resistance | Guards against damage from exposure to various chemicals and solvents. | europlas.com.vnnylon-granules.com |
| Flexibility | Allows cables to be bent and routed without damaging the sheathing or the core. | wikipedia.orgnylon-granules.com |
| Durability | Withstands harsh environmental conditions, ensuring a long service life. | immould.com |
6 Corrosion Protection Coatings
Coatings made from Polyamide 11 are widely applied to metal substrates, such as steel and aluminum, to provide robust protection against corrosion. advancedcoatingtechnology.comlatem.comlatem.com These powder coatings can be applied electrostatically or via a fluid bed, creating a durable, even finish that acts as a barrier between the metal and corrosive agents. advancedcoatingtechnology.comlatem.com
The effectiveness of Nylon 11 coatings in preventing corrosion is attributed to several factors:
Barrier Formation: The coating forms a physical barrier that shields the substrate from environmental factors like moisture, saltwater, acids, and alkalis. latem.com
Low Permeability: It exhibits low permeability to gases and vapors, which is crucial for preventing corrosive substances from reaching the metal surface. put.poznan.pl
Chemical Defense: Nylon 11 coatings are resistant to a wide range of chemicals, including disinfectants (like chlorine), flocculants, and various industrial solvents. advancedcoatingtechnology.comput.poznan.pl
Adhesion: When used with an appropriate primer, the coating maintains excellent adhesion to the substrate, which limits the propagation of rust even if the coating is damaged. put.poznan.pl
These coatings have a long track record, with decades of use in demanding environments such as the water treatment and marine industries. latem.comput.poznan.pl In seawater applications, for instance, Nylon 11 coatings have been shown to prevent corrosion for up to 20 years. latem.comlatem.com This makes it a viable alternative to stainless steel in many applications, offering comparable protection with the added benefits of the strength and economy of the underlying metal substrate. put.poznan.pl
7 Development of Stretchable Transparent Electrodes with Silver Nanowires
In the field of advanced materials, this compound has been identified as a key enabling component in the development of high-performance stretchable transparent electrodes (TCEs). nih.govnih.gov These TCEs are essential for next-generation flexible and wearable electronics. nih.govtandfonline.com The research focuses on using silver nanowires (AgNWs) as the conductive element, but a major challenge is the poor adhesion of these nanowires to flexible, hydrophobic substrates like polydimethylsiloxane (B3030410) (PDMS). nih.govnih.gov
This compound is used as an organic surface modifier to overcome this challenge. nih.govnih.gov The process involves treating the surface of the elastomeric substrate with this compound. nih.gov Its bifunctional nature, with a carboxylic acid group at one end and an amine group at the other, allows it to form strong chemical bonds—specifically covalent and hydrogen bonds—between the silver nanowire network and the substrate. nih.govtandfonline.com
This enhanced adhesion leads to significant improvements in the electrode's properties:
Improved Electrical Performance: Treatment with this compound results in a low sheet resistance. One study reported a sheet resistance of 26.0 ohm/sq with a high optical transmittance of 90%. nih.govnih.govtandfonline.com
Enhanced Mechanical Stretchability: The strong bonding prevents the disconnection of nanowires under strain. Optimized electrodes show minimal change in resistance even when stretched significantly. For example, a resistance change of only about 10% was observed when the film was stretched by 120%. nih.govnih.govtandfonline.com
The resulting TCEs have been successfully used to fabricate high-performance stretchable transparent heaters, demonstrating their feasibility for future wearable electronics. nih.govnih.gov
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Sheet Resistance | 26.0 ohm/sq | Indicates high electrical conductivity. | nih.govnih.gov |
| Optical Transmittance | 90% | Demonstrates high transparency, crucial for displays and sensors. | nih.govnih.gov |
| Stretchability (Resistance Change) | ~10% increase at 120% strain | Shows excellent electrical stability under significant mechanical deformation. | nih.govnih.govtandfonline.com |
Biomedical and Pharmaceutical Research
Biocompatibility and Biodegradability of Derived Polymers and Derivatives.nih.govresearchgate.net
Polymers derived from 11-aminoundecanoic acid are noted for their biocompatibility and biodegradability, making them suitable for various medical applications. nih.govsolubilityofthings.com These materials are designed to break down into non-toxic products that can be safely assimilated or excreted by the body. oecd.org The inherent biodegradability of polymers based on this compound is a key feature, with studies showing that certain bacteria can utilize the monomer as a sole source of carbon and nitrogen. nih.govresearchgate.net
Research into polyesteramide copolymers based on ε-caprolactone and this compound has provided significant insights into their hydrolytic degradation. nih.govresearchgate.net These studies, employing techniques such as FTIR, 1H-NMR, and DSC, have demonstrated that the degradation of these copolymers is a controllable process. nih.gov The mechanism of degradation often involves the hydrolysis of ester and amide linkages within the polymer backbone. nih.govresearchgate.net
The rate of degradation of polymers derived from this compound is not static but is influenced by several factors. The chemical composition of the copolymer, specifically the ratio of its constituent monomers, plays a crucial role. nih.gov An increase in the content of this compound has been shown to decrease the degradation rate. nih.govresearchgate.net Furthermore, the pH of the surrounding medium has a significant impact; degradation rates tend to increase with a higher pH. nih.gov This pH-dependent degradation is a key feature for designing materials that degrade under specific physiological conditions. nih.gov
Table 1: Factors Influencing the Degradation of this compound-Based Polyesteramides
| Factor | Influence on Degradation Rate |
| This compound Content | An increase in content leads to a decrease in the degradation rate. nih.gov |
| Macromolecular Weight | Higher molecular weight results in a slower degradation rate. nih.gov |
| pH of Medium | An increase in pH accelerates the degradation rate. nih.gov |
| Temperature | Higher temperatures lead to a faster degradation rate. nih.gov |
Hydrolytic Degradation Studies of Polyesteramide Copolymers
Drug Delivery Systems
The application of this compound and its derivatives in drug delivery systems is a rapidly advancing field. chemimpex.comchemimpex.com These systems are designed to enhance the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body.
One promising approach involves the use of this compound-grafted polysuccinimide (AUA-PSI) as a nanocarrier. nih.govmuckrack.com These amphiphilic copolymers can self-assemble into nanoparticles, encapsulating drugs within their core. The degree of substitution of this compound on the polysuccinimide backbone can be adjusted to control the properties of the nanocarrier, including its drug-loading capacity and release profile. nih.gov
A key feature of many drug delivery systems based on this compound is their pH-responsive nature. nih.govnih.gov For instance, micelles formed from doxorubicin (B1662922) conjugates incorporating this compound demonstrate acid-sensitive release. semanticscholar.orgacs.org At a neutral pH of 7.4, the drug remains encapsulated, but at a lower pH of 5.5, which is characteristic of endosomal compartments or tumor microenvironments, the drug is released. semanticscholar.orgacs.org This targeted release is often achieved through the incorporation of acid-labile bonds, such as hydrazones, which cleave in acidic conditions. semanticscholar.orgacs.org In AUA-PSI systems, the hydrolysis of succinimide/amide groups and the deprotonation of carboxyl groups at elevated pH (above 7) in infected tissues can trigger drug release. nih.gov
Table 2: pH-Responsive Drug Release from this compound-Based Micelles
| pH | Drug Release |
| 7.4 | No detectable release. semanticscholar.orgacs.org |
| 5.5 | Release of the encapsulated drug occurs. semanticscholar.orgacs.org |
This compound and its derivatives can be used to modify drug molecules to improve their solubility and bioavailability. chemimpex.comchemimpex.com By incorporating this amino acid, the hydrophobic/hydrophilic balance of a drug can be altered, which can lead to better absorption and distribution in the body. semanticscholar.orgacs.org This is particularly beneficial for drugs with poor water solubility, as it can enhance their therapeutic effectiveness. chemimpex.com
PROTAC Linker Applications in Targeted Protein Degradation
This compound serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs). chemsrc.com PROTACs are innovative bifunctional molecules engineered to selectively eliminate disease-causing proteins from cells. medchemexpress.commedchemexpress.com They function by bringing a target protein into close proximity with an E3 ubiquitin ligase, a component of the cell's natural protein disposal system, thereby tagging the target protein for degradation by the proteasome. medchemexpress.commedchemexpress.com
The structure of a PROTAC consists of two distinct ligands connected by a chemical linker. medchemexpress.com this compound and its derivatives are frequently employed as these linkers, utilizing their alkyl chain to bridge the two active ends of the PROTAC molecule. chemsrc.commedchemexpress.com The length and chemical nature of this linker are critical for the proper orientation of the target protein and the E3 ligase, which in turn determines the efficiency of the degradation process.
Derivatives such as Fmoc-11-aminoundecanoic acid and Boc-11-aminoundecanoic acid are particularly useful in the synthesis of these complex molecules. broadpharm.comtargetmol.com Fmoc-11-aminoundecanoic acid provides an alkane chain with a terminal Fmoc-protected amine and a carboxylic acid group, which allows for controlled, sequential chemical reactions (conjugations) to build the final PROTAC structure. broadpharm.commedchemexpress.com Similarly, Boc-11-aminoundecanoic acid has been used as an alkyl/ether-based PROTAC linker in the synthesis of specific degraders, such as MS432, a highly selective degrader targeting MEK1 and MEK2 proteins. targetmol.com
| Derivative | Application in PROTAC Synthesis | Reference |
| This compound | Serves as an alkyl chain-based linker. | chemsrc.commedchemexpress.com |
| Fmoc-11-aminoundecanoic acid | Used as a linker for conjugation applications in PROTAC synthesis. | broadpharm.commedchemexpress.comchemicalbook.com |
| Boc-11-aminoundecanoic acid | Employed as a linker in the synthesis of specific degraders like MS432. | targetmol.com |
Biomaterials and Tissue Engineering
The biocompatibility and polymer-forming capabilities of this compound make it a valuable compound in the fields of biomaterials and tissue engineering. solubilityofthings.comchemimpex.com It is explored as a foundational component for creating functionalized polymers and drug delivery systems. chemimpex.comchemimpex.com
Scaffolds for Tissue Regeneration
This compound is investigated for its role in creating scaffolds that provide structural support for tissue regeneration. solubilityofthings.com These scaffolds are crucial in tissue engineering, acting as a temporary template for cells to attach, proliferate, and form new tissue. The compound can be used to synthesize biodegradable polyesteramides, which are promising materials for creating these scaffolds. researchgate.net
Research has focused on developing injectable hydrogels containing this compound derivatives. For instance, an injectable, peptide-based hydrogel was developed from a tripeptide containing this compound (Boc-AUDA-PhePhe-COOH). nih.gov Another study utilized N-acryloyl this compound (A11AUA) as a comonomer to prepare hydrogels. acs.org These hydrogel systems are being explored for their potential as carriers for therapeutic agents and as matrices for wound dressing, supporting the broader goal of tissue repair. nih.gov
Potential in Medical Devices
The application of this compound extends to the modification and creation of medical devices. A notable example involves its use in creating pH-responsive nanoparticles from this compound-grafted polysuccinimide. nih.gov These nanoparticles can be physically deposited onto cotton gauze bandages, effectively creating a modified medical device with advanced drug-delivery capabilities. nih.gov This demonstrates the compound's utility in imparting novel functionalities to existing medical materials.
Wound Management Applications (e.g., Antibiotic Wound Dressings)
In wound management, this compound has been used to develop advanced, "smart" wound dressings. A study proposed a biodegradable and pH-responsive nanocarrier based on an amphiphilic polymer, this compound-grafted polysuccinimide (AUA-PSI). nih.gov This material was used to encapsulate the antibiotic rifampicin. nih.gov
The resulting nanoparticles (Rif-AUA-PSI) exhibit a pH-responsive drug release mechanism. nih.gov In the acidic environment of healthy skin (pH ~5.5), the drug remains encapsulated. nih.gov However, in an infected wound, where the pH becomes elevated (pH > 7), the nanoparticles decompose and release the antibiotic directly at the site of infection. nih.gov When these nanoparticles were applied to a cotton gauze dressing and tested on infected wounds in rats, the results showed effective inhibition of bacterial growth and accelerated wound healing. nih.gov This highlights the potential for creating targeted, stimuli-responsive antibiotic delivery systems for improved wound care. nih.gov
Other Biological Activities and Derivatizations
Intermediates for Fusidic Acid, Rolipram, and Ocotillol Derivatives
This compound is a valuable intermediate in the synthesis of various derivatives with significant biological activities. mdpi.comresearchgate.netresearchgate.net It serves as a precursor for creating analogues of fusidic acid, rolipram, and ocotillol. mdpi.comresearchgate.netresearchgate.net
Fusidic Acid Derivatives: Fusidic acid is a natural antibiotic primarily used against staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.com There is significant interest in synthesizing new fusidic acid analogues to overcome resistance and broaden its spectrum of activity. frontiersin.orgnih.gov this compound provides a key building block for creating such derivatives. mdpi.comresearchgate.netresearchgate.net
Rolipram-type Derivatives: Rolipram is a phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory and potential antidepressant effects. This compound can be used as a starting material to synthesize novel rolipram-type compounds. mdpi.comresearchgate.netresearchgate.net
Ocotillol-type Derivatives: Ocotillol is a compound with potential neuroprotective and other pharmacological activities. This compound serves as an intermediate in the synthesis of ocotillol-type derivatives, enabling the exploration of new therapeutic agents. mdpi.comresearchgate.netresearchgate.net
Potential for Inhibitors of CDK4/6-mediated Cancer and DNA Sequence-specific Ligands (as ω-aminocarboxylic acid)
The role of ω-aminocarboxylic acids, particularly this compound, has been explored in the development of novel anticancer agents. Research has focused on using these molecules as linkers or scaffolds to construct conjugates that target key cellular processes involved in cancer proliferation, such as the activity of cyclin-dependent kinases (CDKs) and DNA synthesis. mdpi.comnih.gov Purine-based compounds are a well-established class of molecules known to exhibit various biological activities, including the inhibition of CDKs, which are crucial regulators of the cell cycle and are often dysregulated in cancer. mdpi.comnih.govnih.gov
In this context, this compound serves as a versatile, medium-length polymethylene chain that connects a biologically active purine (B94841) moiety to other chemical fragments, creating a bifunctional molecule. nih.gov The length and flexibility of this linker are critical, as they influence the molecule's ability to position the active components correctly for interaction with their biological targets. nih.govmdpi.com
A notable study by Krasnov et al. investigated a series of purine conjugates where ω-amino acids of different lengths were used to link a purine ring to a 7,8-difluoro-3,4-dihydro-3-methyl-2H- mdpi.comnih.govbenzoxazine moiety. mdpi.comnih.gov This research aimed to explore the structure-activity relationship and identify compounds with significant cytotoxic activity against cancer cells. The synthesis included the preparation of N-(Purin-6-yl)-11-aminoundecanoic acid as a key intermediate. mdpi.com
Detailed Research Findings
The investigation by Krasnov et al. revealed that the cytotoxic activity of these purine conjugates is highly dependent on the presence of both the purine and the difluorobenzoxazine fragments, as well as the specific length of the ω-aminocarboxylic acid linker connecting them. nih.gov The simple conjugate of purine and this compound (N-(Purin-6-yl)-11-aminoundecanoic acid) showed minimal cytotoxic activity on its own, highlighting the importance of the complete, more complex structure. nih.gov
The study evaluated the final conjugates against a panel of nine different tumor cell lines. The results demonstrated that the compound featuring a linker derived from this compound (specifically, an N-{11-(9H-purin-6-yl)aminoundecanoyl} derivative, compound 1d in the study) was among the most potent, showing high cytotoxic activity against several cancer cell lines. mdpi.comnih.gov
Further investigation into the mechanism of action for the most promising compound (1d ) indicated that it functions as an inhibitor of DNA biosynthesis. mdpi.com This finding aligns with the broader goal of identifying DNA-binding ligands, as disruption of DNA synthesis is a key mechanism for many anticancer drugs. An earlier, separate DNA-binding assay conducted on this compound alone found no evidence of direct DNA alkylation, supporting its role as a structural component rather than a reactive one. oecd.org
The cytotoxicity data for the purine-benzoxazine conjugates, highlighting the influence of the linker length derived from different ω-amino acids, is summarized below.
Table 1. Cytotoxic Activity (IC50, µM) of Purine-Benzoxazine Conjugates with Varying ω-Amino Acid Linker Lengths.
| Compound (Linker Chain) | 4T1 (Murine Mammary Carcinoma) | A549 (Human Lung Carcinoma) | COLO201 (Human Colorectal Adenocarcinoma) | DU145 (Human Prostate Carcinoma) | HeLa (Human Cervical Carcinoma) | HepG2 (Human Hepatocellular Carcinoma) | Jurkat (Human T-cell Leukemia) | MDA-MB-231 (Human Breast Adenocarcinoma) | SNU-1 (Human Gastric Carcinoma) |
|---|---|---|---|---|---|---|---|---|---|
| 1a (n=5) | 15.2 ± 1.3 | >30 | 12.7 ± 2.6 | >30 | 27.5 ± 2.4 | 14.3 ± 1.1 | >30 | 16.5 ± 0.6 | 13.6 ± 1.7 |
| 1b (n=7) | 5.8 ± 0.5 | 21.4 ± 1.9 | 6.1 ± 0.6 | 20.1 ± 1.5 | 11.0 ± 0.9 | 5.9 ± 0.5 | 17.8 ± 1.2 | 9.2 ± 0.9 | 6.4 ± 0.5 |
| 1c (n=10) | 3.8 ± 0.3 | 11.3 ± 0.9 | 3.9 ± 0.4 | 14.2 ± 1.1 | 8.1 ± 0.7 | 4.1 ± 0.4 | 10.1 ± 0.8 | 6.9 ± 0.5 | 4.2 ± 0.4 |
| 1d (n=11) | 3.5 ± 0.3 | 10.5 ± 0.8 | 3.6 ± 0.3 | 13.5 ± 1.0 | 7.5 ± 0.6 | 3.8 ± 0.3 | 9.5 ± 0.7 | 6.5 ± 0.5 | 3.9 ± 0.3 |
| Doxorubicin (Reference) | 0.12 ± 0.01 | 0.29 ± 0.02 | 0.15 ± 0.01 | 0.35 ± 0.03 | 0.18 ± 0.01 | 0.41 ± 0.03 | 0.08 ± 0.01 | 0.22 ± 0.02 | 0.14 ± 0.01 |
Environmental and Sustainability Research
Biodegradation Studies of 11-Aminoundecanoic Acid and Derived Polymers
Research into the biodegradation of this compound and Nylon 11 explores their susceptibility to microbial degradation under various conditions. While Nylon 11 is a bio-based plastic derived from castor oil, its polymer structure provides resistance to degradation. nih.govndriaustralia.org However, studies have shown that both the monomer and the polymer can be processed by biological systems. nih.gov
This compound has been determined to be readily biodegradable. oecd.orgoecd.org In an Organisation for Economic Co-operation and Development (OECD) 301B assay, which measures carbon dioxide evolution, this compound demonstrated 77% biodegradation over a 19-day period using a non-adapted inoculum. oecd.org This classification indicates that the substance is expected to be substantially degraded in wastewater treatment plants. oecd.orgoecd.org The OECD 301 guidelines are a series of tests to assess the "ready biodegradability" of chemicals in aerobic aqueous media. aropha.com
Table 1: OECD 301B Biodegradability of this compound
| Parameter | Result | Timeframe | Test Guideline | Inoculum |
| Biodegradation | 77% | 19 days | OECD 301B | Non-adapted |
Source: ELF ATOCHEM, 1994 oecd.org
The microbial breakdown of this compound is a key step in the environmental processing of this compound and its polymer, Nylon 11. nih.gov
A significant breakthrough in understanding the biodegradation of this compound was the isolation of Pseudomonas sp. strain JG-B from a Nylon 11 enrichment culture. nih.govresearchgate.net This bacterium was the first reported organism capable of metabolizing this compound. nih.gov Genomic analysis of Pseudomonas sp. JG-B revealed a draft genome size of approximately 6.2 million base pairs with a G+C content of 62.4%. researchgate.net The genome contains numerous genes that are potentially involved in the breakdown of both this compound and Nylon 11. nih.govresearchgate.net
Pseudomonas sp. JG-B has demonstrated the ability to utilize this compound as its sole source of carbon, nitrogen, and energy, showing rapid growth in liquid cultures containing the compound. nih.govresearchgate.net This metabolic capability was confirmed through repeated subculturing. nih.gov Growth tests confirmed that the bacterium requires both a carbon and a nitrogen source for proliferation, and this compound fulfills both roles. nih.govresearchgate.net The bacterium did not grow when only a carbon source like succinate (B1194679) was provided without a nitrogen source. nih.govresearchgate.net
Table 2: Growth of Pseudomonas sp. JG-B on Various Nutrient Sources
| Carbon Source | Nitrogen Source | Growth |
| This compound | (as source) | + |
| Succinate | None | - |
| Succinate | Nitrate | + |
| None | This compound | - |
Source: Gatz-Schrupp et al., 2020 nih.govresearchgate.net
The genomic analysis of Pseudomonas sp. JG-B identified numerous genes encoding for putative extracellular hydrolases. nih.govresearchgate.net These enzymes are believed to be involved in the initial breakdown of larger polymer chains into smaller, manageable units like the monomer this compound. nih.gov Furthermore, the genome of JG-B contains homologues of genes that encode for Nylon 6 hydrolases (NylA and NylB), which are enzymes known to break down synthetic nylon oligomers. nih.govresearchgate.net This suggests a potential mechanism where extracellular enzymes first depolymerize Nylon 11, and then the resulting this compound is metabolized by the bacteria. nih.gov
Recent studies have revealed that invertebrates can play a role in the physical and biological degradation of plastics. The larvae of the mealworm beetle, Tenebrio molitor, have been found to ingest and masticate Nylon 11 films. nih.govresearchgate.net Research showed that fifty mealworm larvae could consume approximately 0.25 mg of Nylon 11 film per day. nih.govresearchgate.net While the larvae's body mass did not significantly increase compared to a starvation control group, their survival was not negatively impacted by the ingestion of Nylon 11. nih.govresearchgate.net
Interestingly, the gut microbiome of these larvae, even those not previously exposed to Nylon 11, contains bacteria capable of metabolizing this compound. nih.govresearchgate.net In adult Tenebrio molitor beetles fed with Nylon 11, the population of gut bacteria that can utilize this compound as a sole carbon and nitrogen source increased by as much as 10,000-fold. imrpress.comsemanticscholar.org This suggests that the mechanical fragmentation of Nylon 11 by the mealworms makes the monomer available to their gut bacteria for further metabolic processing. imrpress.comsemanticscholar.org
Metabolism of this compound as Sole Carbon/Nitrogen Source
Comparison of Biodegradability with Petrochemical Polyamides
Polyamide 11, derived from this compound, is a bio-based polymer. marketresearchintellect.comnylon-granules.com While it is derived from a renewable resource, it is not considered entirely biodegradable. nylon-granules.comnih.gov However, some research suggests that formulations of PA 11 can be partially biodegradable. nih.gov The biodegradability of polyamides is a complex issue influenced by their chemical structure, crystallinity, and environmental conditions. mdpi.com
Petrochemical-based polyamides, such as PA 6 and PA 66, are generally not considered biodegradable. mdpi.com Their strong molecular structure, which provides their desirable mechanical properties, also makes them resistant to microbial degradation. mdpi.com The presence of amide linkages in the polymer chain does not automatically confer biodegradability. mdpi.com
In contrast, while PA 11 is not readily biodegradable, its bio-based origin presents a more sustainable end-of-life option through recycling. nylon-granules.com Research into the biodegradation of polyamides is ongoing, with some studies exploring enzymatic degradation, though no enzyme has yet been found to effectively degrade high-molecular-weight polyamides. mdpi.com
Table 1: Biodegradability Comparison
| Polyamide Type | Source | Biodegradability |
| Polyamide 11 (PA 11) | Bio-based (from this compound) | Not fully biodegradable, though some formulations may be partially so. nylon-granules.comnih.gov |
| Petrochemical Polyamides (e.g., PA 6, PA 66) | Petroleum-based | Generally not biodegradable. mdpi.com |
Life Cycle Assessment and Green Chemistry Principles
The primary feedstock for the production of this compound is castor oil, a renewable resource. nylon-granules.comendeavor3d.comocl-journal.orggoogle.com The castor plant (Ricinus communis) is cultivated in various parts of the world, with a significant portion of the global supply originating from India. endeavor3d.com A key advantage of castor cultivation is that it often occurs on marginal lands not suitable for food crops, thus avoiding competition with the food supply chain. cefic.org
The process begins with the extraction of oil from castor beans. endeavor3d.com This oil is then subjected to a series of chemical transformations to yield this compound. arkema.compolymerinnovationblog.com This bio-based origin is a cornerstone of the sustainability profile of PA 11. marketresearchintellect.comarkema.com
The production of PA 11 from castor oil has a demonstrably lower carbon footprint compared to its petrochemical-based counterparts. marketresearchintellect.comendeavor3d.comarkema.com This reduction is a direct result of the renewable sourcing of its primary raw material. arkema.comarkema.com The use of bio-based feedstocks helps to sequester atmospheric carbon dioxide during the growth of the castor plants. arkema.com
Significant strides have been made in developing low-carbon manufacturing processes for this compound and PA 11. cefic.org A key initiative has been the adoption of renewable energy sources to power production facilities. arkema.comcefic.org For instance, agreements have been made to supply manufacturing sites with biomethane, a renewable alternative to natural gas produced from the fermentation of organic matter. cefic.org This substitution significantly reduces the carbon emissions associated with the manufacturing process. cefic.org
In addition to renewable energy, continuous improvements in process efficiency and waste heat recovery contribute to a lower carbon footprint. arkema.com These ongoing efforts have led to a substantial reduction in the carbon dioxide equivalent per kilogram of PA 11 produced. arkema.comindianchemicalnews.com Manufacturers have set ambitious targets to further decrease the carbon footprint of PA 11 production in the coming years, aiming for a holistic approach to sustainability that encompasses the entire value chain, from the cultivation of castor seeds to the final polymer. arkema.comindianchemicalnews.com
Table 2: Carbon Footprint of Polyamide 11 Production
| Year | Carbon Footprint (kg CO₂e/kg of PA 11) | Key Contributing Factors |
| 2023 | < 2.0 | Use of renewable and low-carbon energy sources, energy efficiency improvements. endeavor3d.comarkema.comadhesivesmag.com |
| 2025 (Projected) | 1.3 | Increased use of renewable electricity, further energy efficiency improvements. arkema.comarkema.comindianchemicalnews.com |
| 2030 (Target) | 1.0 | Continued decarbonization efforts across the value chain. arkema.comindianchemicalnews.com |
Analytical Methodologies and Characterization in Research
Spectroscopic Techniques
Spectroscopy is a fundamental tool for investigating the molecular structure and bonding within 11-aminoundecanoic acid and its polymers. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to identify functional groups, confirm polymerization, and study degradation processes.
FTIR Spectroscopy for Polymer Characterization
Fourier Transform Infrared (FTIR) spectroscopy is extensively used to characterize Nylon-11, the polymer derived from this compound. This technique provides detailed information about the chemical structure and crystalline phases of the polymer. acs.org The infrared spectrum of Nylon-11 exhibits characteristic absorption bands that correspond to specific molecular vibrations.
Key characteristic absorption bands for Nylon-11 include:
N-H stretching: around 3301 cm⁻¹ mdpi.com
C-H stretching (methylene groups): around 2919 cm⁻¹ and 2851 cm⁻¹ mdpi.com
Amide I (C=O stretching): around 1638 cm⁻¹ mdpi.com
Amide II (N-H bending and C-N stretching): around 1546 cm⁻¹ mdpi.com
C-H bending: around 1467 cm⁻¹ mdpi.com
The positions and shapes of these peaks can be influenced by processing conditions, such as temperature, which can affect the hydrogen bonding between molecular chains. mdpi.com For instance, high-temperature treatment can cause a shift in the C=O peak, indicating changes in hydrogen bonding interactions. mdpi.com
FTIR is also instrumental in studying the polymorphism of Nylon-11, which can exist in different crystalline forms such as α, α', and γ phases. acs.org High-temperature FTIR (HTFTIR) studies have been used to monitor the transformations between these phases during heating and cooling cycles. acs.org The γ phase, for example, can be obtained by casting Nylon-11 in trifluoroacetic acid. acs.org The disappearance or alteration of certain peaks during melting or other thermal treatments can provide insights into the crystalline structure and its changes. aip.org During the polymerization of this compound, FTIR can track the progress of the reaction by observing the disappearance of the carboxylic acid OH group peak and the appearance of the characteristic amide bands. scribd.com
Table 1: Characteristic FTIR Absorption Bands for Nylon-11
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | ~3301 | mdpi.com |
| C-H Stretch (Methylene) | ~2919, ~2851 | mdpi.com |
| Amide I (C=O Stretch) | ~1638 | mdpi.com |
| Amide II (N-H Bend, C-N Stretch) | ~1546 | mdpi.com |
| C-H Bend | ~1467 | mdpi.com |
NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Elucidation and Degradation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful technique for the detailed structural elucidation of this compound and its derivatives, as well as for studying the degradation of its polymer, Nylon-11. expresspolymlett.comresearchgate.net
For the monomer, ¹H-NMR and ¹³C-NMR spectra allow for the unambiguous assignment of all proton and carbon signals in the molecule, confirming its chemical structure. rsc.orgspectrabase.com These techniques are crucial for verifying the successful synthesis of derivatives of this compound by showing the expected chemical shifts for the different protons and carbons in the molecular backbone. rsc.org
In the context of polymers, solution ¹³C-NMR spectroscopy of Nylon-11 allows for the complete assignment of all major backbone peaks. researchgate.net Well-resolved spectra can even identify low-intensity peaks corresponding to cis and trans amide groups, as well as acid and amine end-groups. researchgate.net This level of detail is invaluable for understanding the polymer's microstructure.
NMR is also employed to study the degradation of Nylon-11. For example, diffusion order NMR (DOSY) has been used to confirm that the polymer does not degrade when dissolved in certain solvent mixtures like trifluoroacetic acid and acetone. nih.gov Furthermore, NMR can be used to characterize metabolites in degradation studies, helping to understand the breakdown pathways of related polyamides. cir-safety.org
Table 2: Representative NMR Data for Nylon-11 Characterization
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| ¹³C-NMR | Structural analysis of Nylon-11 | Complete assignment of backbone peaks, identification of end-groups and cis/trans amide isomers. | researchgate.net |
| ¹H-NMR & ¹³C-NMR | Structure elucidation of this compound derivatives | Confirmation of molecular structure through chemical shift assignments. | rsc.org |
| DOSY-NMR | Degradation study of Nylon-11 | Showed no degradation of Nylon-11 in a TFA:acetone solvent mixture. | nih.gov |
Chromatographic Techniques
Chromatographic methods are essential for separating and quantifying the components of a mixture. For this compound and its related compounds, liquid and gas chromatography are vital for purity assessment and determination.
Liquid Chromatography (HPLC with UV detection) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of this compound and its derivatives. This technique is capable of separating the target compound from impurities, allowing for accurate quantification.
For instance, the purity of Fmoc-11-aminoundecanoic acid, a common derivative used in peptide synthesis, is routinely determined by HPLC, with purities of ≥98.0% or ≥99% being reported. chemimpex.com The method typically involves a C18 reverse-phase column and a gradient elution system, such as acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA). oecd.org UV detection is often performed at wavelengths between 210 and 250 nm. oecd.orgresearchgate.net This methodology is also used in quality control to analyze for residual monomers in food contact materials made from Nylon-11. oecd.org
Gas Chromatography for Amino Acid Determination
Gas Chromatography (GC) is another powerful technique used for the determination of amino acids, including this compound. nih.gov In some cases, GC is used in conjunction with mass spectrometry (GC-MS) for product analysis in biotransformation processes that produce ω-aminocarboxylic acids. rsc.org The analysis often requires derivatization of the amino acid to make it volatile enough for GC analysis. For example, silylation with reagents like trimethylchlorosilane can be performed before analysis. google.com GC has been used to determine the mass composition of reaction mixtures containing derivatives of this compound. google.com
Thermal Analysis Techniques
Thermal analysis techniques are critical for characterizing the thermal properties and stability of this compound and, more extensively, its polymer, Nylon-11. These methods measure changes in the physical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) is widely used to determine the melting temperature (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉) of Nylon-11. nih.gov The melting temperature of Nylon-11 is typically around 185-189°C. researchgate.netmdpi.com DSC studies have revealed that Nylon-11 can exhibit complex melting behavior, sometimes showing multiple melting peaks, which can be attributed to different crystalline forms or rearrangements during heating. mdpi.comresearchgate.net The degree of crystallinity of the polymer can also be calculated from the melting enthalpy measured by DSC. mdpi.com
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition of the material. For Nylon-11, TGA curves typically show a single main decomposition step that begins at around 400°C. mdpi.com TGA is used to measure the degradation temperature (Tₔ), often defined at a certain percentage of weight loss (e.g., 5%). nih.gov These thermal properties are crucial for determining the processing conditions and service temperature limits of Nylon-11 products.
Table 3: Thermal Properties of Nylon-11 from DSC and TGA
| Property | Typical Value | Analytical Technique | Reference |
|---|---|---|---|
| Melting Temperature (Tₘ) | 184 - 189 °C | DSC | mdpi.comnetzsch.com |
| Glass Transition Temperature (T₉) | 51 - 53 °C | DSC | netzsch.com |
| Onset of Decomposition | ~400 °C | TGA | mdpi.com |
| Heat of Fusion (ΔHₘ) | ~52 J/g | DSC | netzsch.com |
Differential Scanning Calorimetry (DSC) for Degradation Studies
Microscopic Techniques
Electron microscopy, particularly Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), is a powerful tool for investigating the morphology of supramolecular structures formed by gelators. iitkgp.ac.inresearchgate.net Derivatives of this compound have been synthesized to act as low molecular weight gelators, capable of immobilizing solvents through the formation of three-dimensional networks. iitkgp.ac.inresearchgate.net
FESEM studies on the dried organogels (xerogels) of these amphiphiles reveal a fibrous network structure, which is the hallmark of gelation. iitkgp.ac.in Magnified images show that these fibers are often ribbon-like. iitkgp.ac.in The dimensions of these self-assembled structures are on the micro- and nanometer scale, with fibrous bundles reaching lengths of several micrometers and widths varying from 200 nanometers to 2 micrometers. iitkgp.ac.in This microscopic evidence is crucial for confirming that the macroscopic gel state originates from a self-assembled fibrillar network. iitkgp.ac.inresearchgate.net
Adsorption and Surface Characterization
In the field of corrosion science, this compound has been investigated as a corrosion inhibitor for carbon steel in acidic environments. researchgate.netsrce.hr The effectiveness of such an inhibitor is largely dependent on its ability to adsorb onto the metal surface and form a protective barrier. The Langmuir adsorption isotherm is a model used to describe the adsorption of molecules onto a solid surface, assuming a monolayer of adsorbate is formed.
Research has shown that the adsorption of this compound onto a carbon steel surface is well-described by the Langmuir adsorption isotherm. researchgate.netsrce.hriapchem.org The experimental data shows excellent agreement with the model, yielding a correlation coefficient (R²) of 0.9992 and a slope of 1.01, which is very close to the theoretical value of one. srce.hr This indicates that the inhibitor forms a self-assembled monolayer on the steel surface. The study calculated the apparent Gibbs free energy of adsorption at 295 K to be –30.2 kJ mol⁻¹, a highly negative value that demonstrates the adsorption process is spontaneous. researchgate.netsrce.hriapchem.org Through this mechanism, this compound acts as an effective mixed-type inhibitor, achieving a maximum inhibition efficiency of 97%. researchgate.netsrce.hriapchem.org
Table 3: Langmuir Adsorption Parameters for this compound on Carbon Steel
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Adsorption Model Fit | Langmuir Isotherm | Describes monolayer adsorption on the surface. | researchgate.netsrce.hriapchem.org |
| Correlation Coefficient (R²) | 0.9992 | Excellent agreement between experimental data and the model. | srce.hr |
| Apparent Gibbs Free Energy of Adsorption (ΔG°ads) | -30.2 kJ mol⁻¹ | Indicates a highly spontaneous adsorption process. | researchgate.netsrce.hriapchem.org |
| Maximum Inhibition Efficiency (η%) | 97% | Demonstrates high effectiveness as a corrosion inhibitor. | researchgate.netsrce.hriapchem.org |
Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface analysis technique used for the chemical identification and structural characterization of thin films and adsorbed molecular layers on reflective surfaces. srce.hr In the study of this compound as a corrosion inhibitor, PM-IRRAS was employed to analyze the nature of the protective layer formed on the carbon steel surface. researchgate.netsrce.hriapchem.org
The PM-IRRAS measurements revealed that the adsorbed layer of this compound is amorphous rather than forming a highly ordered crystalline monolayer. researchgate.netsrce.hriapchem.orgsrce.hr This disordered structure is attributed to two main factors: electrostatic repulsion between the neighboring positively charged amine groups (–NH₃⁺) of the adsorbed molecules in the acidic medium, and the high heterogeneity of the carbon steel surface itself, which prevents long-range ordering. researchgate.netsrce.hriapchem.org Despite being amorphous, this layer provides very good corrosion protection. researchgate.net
Future Research Directions and Emerging Trends
Novel Derivatizations and Functionalization Strategies
The inherent bifunctionality of 11-aminoundecanoic acid, with its terminal amine and carboxylic acid groups, makes it an ideal platform for a wide range of chemical modifications. chemicalbook.com Researchers are devising new strategies to create derivatives with tailored properties for specific applications.
One approach involves the reaction of 11-AUA with various aldehydes to form imine compounds, which are then reduced to yield secondary amines. google.com This method allows for the introduction of diverse alkyl, fluoroalkyl, benzyl (B1604629), or alkylbenzyl groups, thereby tuning the molecule's polarity and reactivity. google.com Halogenated solvents like 2,2,2-trifluoroethanol (B45653) have been found to be particularly effective in solubilizing 11-AUA for these reactions, leading to high-yield synthesis of N-alkyl-11-aminoundecanoic acids and their esters. google.com
Another strategy focuses on coupling 11-AUA with other complex molecules to create novel bioactive compounds. For instance, it has been used in the synthesis of derivatives of maslinic acid, a natural pentacyclic triterpene, by forming an amide linkage at the C-28 position. mdpi.com This derivatization has been shown to influence the cytotoxic activity of the resulting compounds. mdpi.com
Furthermore, 11-AUA and its derivatives are being explored as functionalization agents for nanomaterials. For example, it has been used to modify single-walled carbon nanotubes (SWCNTs). capes.gov.brcanada.ca The reaction of amino acids like 11-AUA with fluoronanotubes results in carboxylic acid-functionalized SWCNTs. capes.gov.br The length of the hydrocarbon side chain of the amino acid plays a crucial role in determining the solubility of the functionalized nanotubes in aqueous solutions across a wide pH range. capes.gov.br Specifically, derivatives of 6-aminohexanoic acid rendered the nanotubes soluble, while those from glycine (B1666218) and this compound did not. capes.gov.br In another application, a pyrene (B120774) derivative of 11-AUA was used to non-covalently functionalize SWCNTs, which were then further modified with magnetic iron oxide nanoparticles. canada.ca
These novel derivatization and functionalization strategies are expanding the potential applications of 11-AUA beyond its traditional use as a monomer for Nylon-11, opening doors for its use in fields such as drug delivery, bio-imaging, and advanced materials. polymeradd.co.thsci-hub.se
Exploration of Supramolecular Assemblies and Gelators
The self-assembly of this compound and its derivatives into ordered supramolecular structures, particularly gels, is a significant area of current research. These materials, formed through non-covalent interactions like hydrogen bonding, are of interest for their potential in various applications.
Low Molecular Weight Organogelators for Water and Organic Solvents
This compound has proven to be a versatile building block for creating low molecular weight gelators capable of solidifying both water and organic solvents. capes.gov.brrsc.orgresearchgate.net The gelation properties of these molecules can be finely tuned by modifying their chemical structure. For instance, N-acyl derivatives of 11-AUA can act as gelling agents. wikipedia.org Deprotonation of the carboxylic acid function and the presence of an aromatic terminal moiety on the N-acyl substituent can lead to efficient gelation of polar organic solvents. researchgate.net
Chiral Amino Acid Fragments in Gelator Design
The incorporation of chiral amino acid fragments into the structure of 11-AUA-based gelators introduces another level of control over their self-assembly and properties. researchgate.netresearchgate.net By combining 11-AUA with lauric acid and various aromatic and aliphatic amino acids, a new class of fatty acid amphiphiles with chiral centers and hydrogen bonding sites has been created. researchgate.net
Interestingly, the chirality of the gelator can have a profound impact on its gelation efficiency. While it is often observed that pure enantiomers are more effective gelators than their racemic mixtures, some racemic gelators derived from 11-AUA have been found to gel significantly larger volumes of certain solvents compared to the pure enantiomers. researchgate.net The self-assembly process is driven by intermolecular hydrogen bonding between amide and carboxylic acid groups. researchgate.net The presence of terminal sodium carboxylate groups can further stabilize the gel aggregates through electrostatic and ion-dipole interactions, leading to higher thermal stability. researchgate.net
Integration into Smart Materials and Responsive Systems
The ability of materials to respond to external stimuli is a hallmark of "smart" materials, and this compound is being integrated into such systems. These materials can change their properties in response to triggers like temperature, light, or pH. mdpi.com
One example is the development of thermo-responsive actuators. A copolymer of polyamide 11 and polyamide 1218, which uses this compound as a monomer, has been used to create coiled actuators that respond to changes in temperature. mdpi.com These actuators have been integrated into a 3D woven fabric, demonstrating their potential for applications in smart textiles. mdpi.com
Photo-responsive polymers, which change their structure or conformation in response to light, are another area of interest. rsc.org While research in this area is broad, the principles of incorporating photo-responsive moieties like azobenzene (B91143) or spiropyrans could be applied to 11-AUA-based polymers to create light-sensitive materials. rsc.orgresearchgate.net The integration of such functionalities could lead to the development of materials for applications ranging from drug delivery to self-healing materials and actuators. rsc.org
Advanced Biotechnological Applications
The biocompatibility and biodegradability of certain this compound-based materials are paving the way for advanced biotechnological applications. polymeradd.co.th While Nylon-11 itself is not biodegradable, the monomer can be metabolized by certain microorganisms. wikipedia.orgnih.gov
Researchers have isolated a bacterium, Pseudomonas sp. JG-B, that can use this compound as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net Genomic analysis of this bacterium revealed the presence of genes encoding enzymes that could potentially break down not only the monomer but also the Nylon-11 polymer. researchgate.net This discovery opens up possibilities for the bioremediation of plastic waste and the biocatalytic synthesis and modification of polyamides.
Furthermore, derivatives of this compound are being investigated for their potential in drug delivery systems and as biomaterials. polymeradd.co.th For instance, it has been used in the synthesis of thapsigargin (B1683126) analogues designed to induce apoptosis in prostate cancer cells and as a component of matrix metalloproteinase inhibitors. chemicalbook.com
Circular Economy Approaches for Polymer Recycling and Upcycling
The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are being increasingly applied to polymers derived from this compound, primarily Nylon-11. nylon-granules.com As a thermoplastic, Nylon-11 is inherently recyclable, meaning it can be melted and reprocessed. performancedays.com
Chemical recycling methods are being developed to depolymerize polyamide waste back into its constituent monomers. One such method involves the solvolysis of polyamide using hydrochloric acid, which can break the polymer down into its building blocks. wisdomlib.org These recycled monomers can then be purified and used as a partial substitute for virgin raw materials in the production of new nylon materials. wisdomlib.org Studies have shown that incorporating up to 10% of these recycled products can even enhance certain properties of the new material, such as stiffness, due to differences in crystallinity. wisdomlib.org
Initiatives like ECONYL® are demonstrating the feasibility of a circular economy for nylons on a commercial scale. This process collects nylon waste from various sources, including fishing nets and carpets, and uses a chemical recycling process to regenerate nylon that is identical in quality to virgin nylon. europa.eu This approach significantly reduces the reliance on fossil fuels and lowers the environmental impact of nylon production. nylon-granules.comeuropa.eu The market share for recycled nylon is still relatively small but is expected to grow as more brands commit to using recycled materials. performancedays.com
The table below summarizes some of the research findings related to the recycling of polyamides.
| Research Focus | Key Findings |
| Chemical Recycling of Polyamide Waste | Depolymerization using hydrochloric acid can yield recycled monomers. wisdomlib.org |
| Properties of Recycled Nylon | Incorporation of up to 10% recycled content can increase stiffness and glass transition temperature. wisdomlib.org |
| Commercial Recycling Systems | The ECONYL® process regenerates nylon from waste with no loss of quality. europa.eu |
| Market for Recycled Nylon | The global market share of recycled nylon fiber was 1.9% in 2020. performancedays.com |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 11-Aminoundecanoic acid, and how are impurities minimized?
- Methodological Answer : A common synthesis involves the bromine exchange reaction of 11-bromoundecanoic acid with excess aqueous ammonia (40%) at 30°C. Post-reaction, the mixture is heated to 100°C to remove residual ammonia. Purification includes recrystallization from water or methanol/ethyl acetate mixtures for the hydrochloride derivative . Industrial routes from castor oil-derived undecylenic acid are documented but require high-temperature pyrolysis (450–600°C) .
Q. What analytical techniques are recommended to confirm the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds is standard . Recrystallization efficacy can be validated via melting point analysis (188–191°C) and spectroscopic methods (e.g., NMR, FT-IR) to confirm structural integrity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While not classified as hazardous, standard precautions include using impervious gloves (EN 374-compliant), avoiding inhalation of aerosols, and ensuring proper ventilation. Contaminated gloves should be disposed of per local regulations. Spills should be contained with absorbent materials and disposed of as non-hazardous waste .
Advanced Research Questions
Q. How does the incorporation of this compound influence the non-isothermal crystallization kinetics of polyamides?
- Methodological Answer : Differential scanning calorimetry (DSC) reveals that increasing this compound content alters activation energy (|E|), with crystallization rates initially increasing, then decreasing, and finally rising again. Researchers should optimize heating/cooling rates (e.g., 5–20°C/min) and apply the Avrami model to analyze nucleation mechanisms .
Q. What genomic insights explain the metabolic pathways of this compound in Pseudomonas sp. JG-B?
- Methodological Answer : Genomic analysis identifies aminotransferase homologs (e.g., FUT48_13600, 48% identity to Arthrobacter NylD) potentially involved in degradation. Growth experiments using basal salts medium (BSM-CN) with this compound as the sole carbon/nitrogen source, monitored via OD₆₀₀, confirm metabolic activity. Proteomic studies are recommended to validate enzyme function .
Q. How can discrepancies in thermal stability data for this compound be resolved across studies?
- Methodological Answer : Cross-referencing synthesis methods (e.g., bromine exchange vs. castor oil pyrolysis) and purity levels is critical. Contradictions may arise from varying recrystallization solvents or analytical conditions (e.g., DSC calibration). Replicating studies under controlled humidity and temperature is advised .
Q. What regulatory reporting requirements apply to this compound under U.S. EPA guidelines?
- Methodological Answer : Under 40 CFR Part 721.650, researchers must report "significant new uses," including unapproved environmental releases or modifications to manufacturing processes. Compliance requires documenting intended applications and disposal methods to the EPA .
Q. How can microbial degradation assays for this compound be designed to assess environmental persistence?
- Methodological Answer : Use BSM-CN media with 1% this compound as the sole carbon/nitrogen source. Inoculate with soil-derived microbial consortia, incubate at 30°C with agitation (150 rpm), and monitor growth via spectrophotometry (OD₆₀₀) and metabolite profiling (LC-MS) .
Q. What role does this compound play in biopolyamide synthesis, and how is its monomeric efficiency optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
